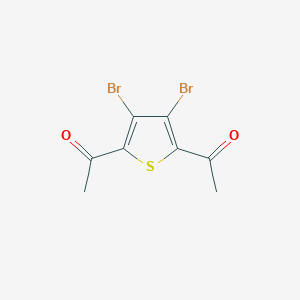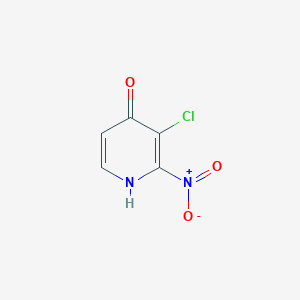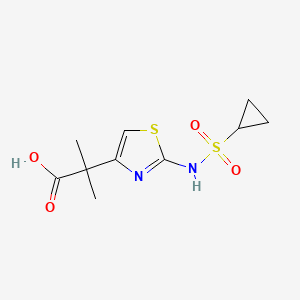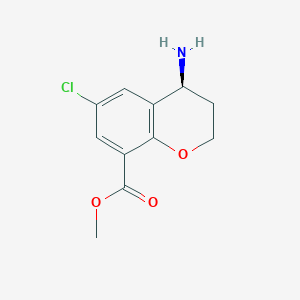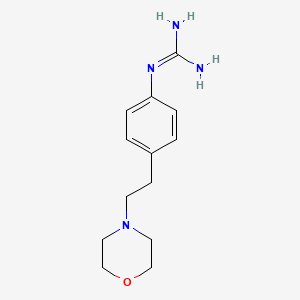
1-(4-(2-Morpholinoethyl)phenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Morpholinoethyl)phenyl)guanidine is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of a guanidine group attached to a phenyl ring, which is further linked to a morpholinoethyl group. This compound has garnered interest in various fields due to its potential biological and chemical properties .
Méthodes De Préparation
The synthesis of 1-(4-(2-Morpholinoethyl)phenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods often employ transition-metal-catalyzed guanidine synthesis, which allows for efficient and scalable production .
Analyse Des Réactions Chimiques
1-(4-(2-Morpholinoethyl)phenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The phenyl ring in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(2-Morpholinoethyl)phenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(2-Morpholinoethyl)phenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, which can influence various biochemical pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
1-(4-(2-Morpholinoethyl)phenyl)guanidine can be compared with other guanidine-containing compounds, such as:
- 1-(4-(2-oxo-2-phenylethyl)phenyl)guanidine
- 1-[4-(hydroxymethyl)phenyl]guanidine
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique morpholinoethyl group in this compound distinguishes it from other guanidine derivatives, contributing to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H20N4O |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine |
InChI |
InChI=1S/C13H20N4O/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H4,14,15,16) |
Clé InChI |
DMRXZKJJQLCLFX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC2=CC=C(C=C2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



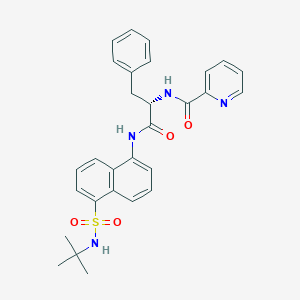
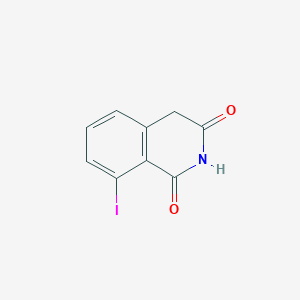

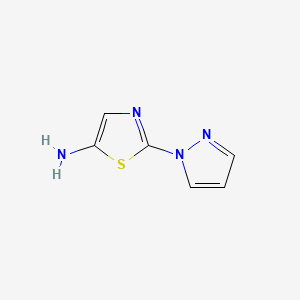
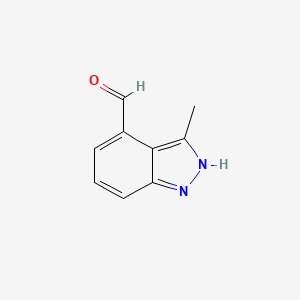
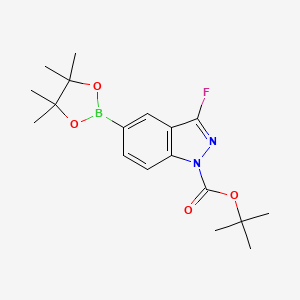
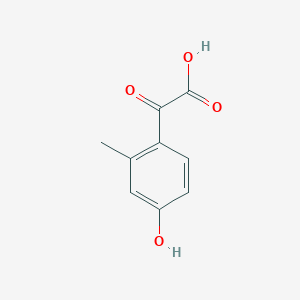
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
